Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate: is a fluorinated organic compound with a cyclobutane ring structure This compound is characterized by the presence of two fluorine atoms and a hydroxymethyl group attached to the cyclobutane ring, along with a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane derivatives.
Hydroxymethylation: The hydroxymethyl group can be introduced using formaldehyde in the presence of a reducing agent.
Esterification: The final step involves converting the carboxylic acid to its methyl ester using methanol and an acid catalyst.
Industrial Production Methods:
Batch Process: This involves the stepwise addition of reagents and careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Process: This method can be employed for large-scale production, offering better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: Fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include heating and acidic environment.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride; conditions typically involve anhydrous solvents and low temperatures.
Substitution: Reagents like hydroxylamine or ammonia; conditions may require the presence of a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: Fluorinated compounds often exhibit unique biological activities, making this compound a candidate for drug discovery and development. Medicine: Industry: The compound's properties make it useful in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The exact mechanism of action depends on the specific application, but generally, the compound's fluorine atoms can enhance binding affinity to biological targets, and the hydroxymethyl group can participate in hydrogen bonding interactions. The carboxylate ester group can undergo hydrolysis, leading to the formation of active metabolites.
Comparison with Similar Compounds
Methyl 3-fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate: Contains one fluorine atom instead of two.
Methyl 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylate: Has a methoxymethyl group instead of a hydroxymethyl group.
Methyl 3,3-difluoro-1-(aminomethyl)cyclobutane-1-carboxylate: Contains an aminomethyl group instead of a hydroxymethyl group.
Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-12-5(11)6(4-10)2-7(8,9)3-6/h10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZBUAHINOAYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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